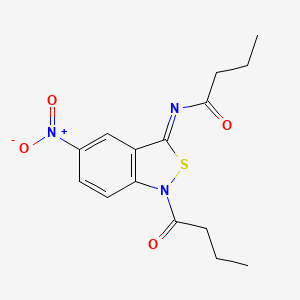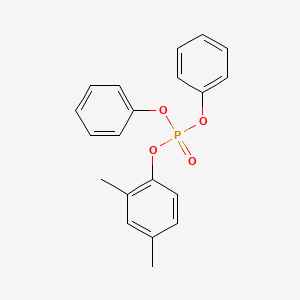
Phosphoric acid, 2,4-dimethylphenyl diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 2,4-dimethylphenyl diphenyl ester is an organic compound with the molecular formula C20H19O4P. It is a type of organophosphate ester, which is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,4-dimethylphenyl diphenyl ester typically involves the reaction of phosphoric acid with 2,4-dimethylphenol and diphenyl phosphate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include acetonitrile, water, and phosphoric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2,4-dimethylphenyl diphenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphoric acid derivatives, while substitution reactions may yield various substituted phenyl phosphates.
Scientific Research Applications
Phosphoric acid, 2,4-dimethylphenyl diphenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a model compound for studying phosphate ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of phosphoric acid, 2,4-dimethylphenyl diphenyl ester involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound can also form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, 2-methylphenyl diphenyl ester: This compound has a similar structure but with a single methyl group instead of two.
Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester: This compound has additional methyl groups on the phenyl rings
Uniqueness
Phosphoric acid, 2,4-dimethylphenyl diphenyl ester is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
86864-87-1 |
|---|---|
Molecular Formula |
C20H19O4P |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-16-13-14-20(17(2)15-16)24-25(21,22-18-9-5-3-6-10-18)23-19-11-7-4-8-12-19/h3-15H,1-2H3 |
InChI Key |
AYGJSQLTGPQJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



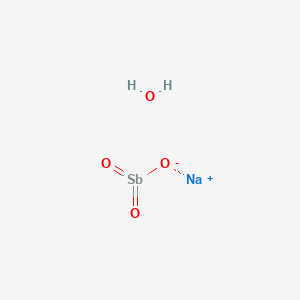
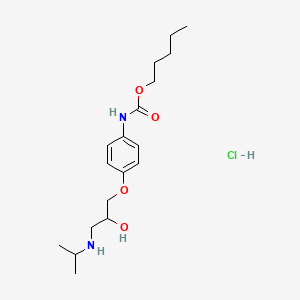
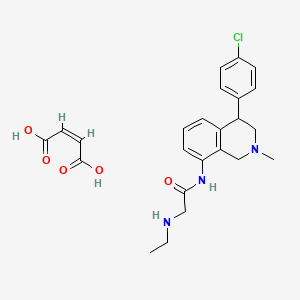

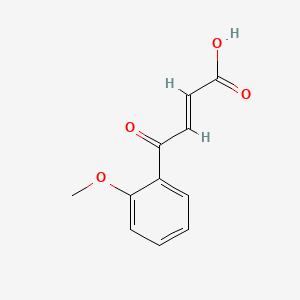
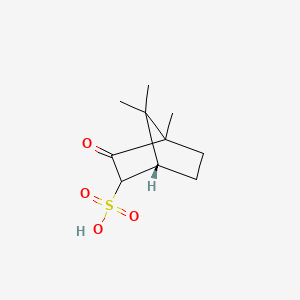
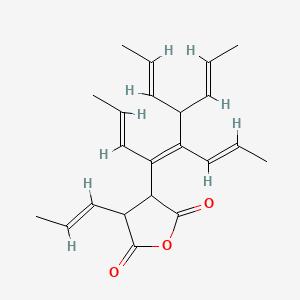


![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)

